

PND-1186: A Technical Guide to a Potent Focal Adhesion Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers and Drug Development Professionals

Introduction

PND-1186, also known as VS-4718, is a potent, selective, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a critical role in cellular processes such as growth, survival, and migration by associating with integrins.[1][4][5] Elevated expression and phosphorylation of FAK are linked to tumor progression, making it a key target for anti-cancer therapies.[1][6] **PND-1186** was identified through high-throughput kinase activity screening and subsequent medicinal chemistry efforts. [7] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **PND-1186**.

Quantitative Data Summary

The following tables summarize the key quantitative data for **PND-1186**, detailing its inhibitory activity and pharmacokinetic parameters from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of PND-1186

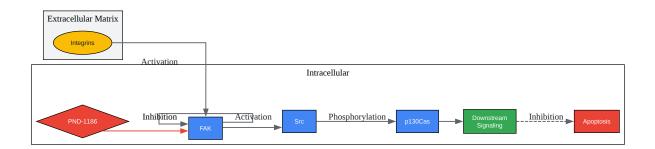
Parameter	Value	Cell Line/System	Method	Reference
IC50 (recombinant FAK)	1.5 nM	In vitro kinase assay	Not Specified	[1][2][8]
IC50 (cellular FAK inhibition)	~100 nM	Breast Carcinoma Cells	Anti-phospho- specific immunoblotting to FAK Tyr-397	[1][2][4][8]

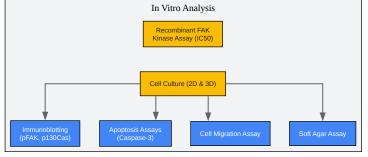
Table 2: In Vivo Efficacy and Dosing of PND-1186 in Murine Models

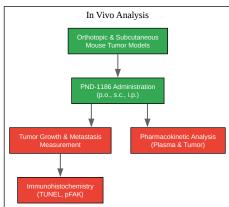
Animal Model	Dosing Regimen	Administration Route	Key Findings	Reference
4T1 Breast Carcinoma (subcutaneous)	30 mg/kg or 100 mg/kg, twice daily for 5 days	Subcutaneous (s.c.)	100 mg/kg significantly reduced final tumor weight.[2]	[2][7]
4T1 Breast Carcinoma (orthotopic)	150 mg/kg, twice daily	Oral (p.o.)	Significantly inhibited tumor growth and spontaneous lung metastasis. [9][10]	[9][10]
MDA-MB-231 Breast Carcinoma	0.5 mg/ml in drinking water	Oral (ad libitum)	Prevented tumor growth and metastasis.[9] [11]	[9][11]
ID8 Ovarian Carcinoma	0.5 mg/ml in drinking water	Oral (ad libitum)	Inhibited ascites- and peritoneal membrane- associated tumor growth.[1][7]	[1][7]

Table 3: Pharmacokinetic Profile of PND-1186 in Mice

Dose and Route	Cmax (Plasma)	Time to Cmax (Plasma)	Key Observation	Reference
100 mg/kg i.p.	117 μΜ	30 minutes	Inhibited tumor FAK Tyr-397 phosphorylation for 12 hours.[10]	[9][10][12]
150 mg/kg p.o.	Not specified	Not specified	More sustained pharmacokinetic profile compared to intraperitoneal injection.[9][10]	[9][10]


Mechanism of Action and Signaling Pathway


PND-1186 functions as an ATP-competitive inhibitor of the FAK kinase domain.[5] By binding to the ATP-binding pocket, it prevents the autophosphorylation of FAK at tyrosine 397 (Tyr-397), a critical step in FAK activation.[1][7][9] Inhibition of FAK leads to the disruption of downstream signaling pathways that are crucial for tumor cell survival, proliferation, and migration.[5]


Notably, **PND-1186** selectively induces apoptosis in tumor cells grown in three-dimensional (3D) environments, such as spheroids or in soft agar, but has limited effects on cells grown in traditional two-dimensional (2D) adherent cultures.[1][7][13] This suggests that FAK activity is particularly critical for tumor cell survival in an anchorage-independent manner, a hallmark of metastasis.[1][7] The pro-apoptotic effect of **PND-1186** is mediated through the activation of caspase-3.[1][4]

In 3D culture conditions, **PND-1186** not only inhibits FAK phosphorylation but also blocks the tyrosine phosphorylation of p130Cas, a key downstream effector in the FAK signaling pathway. [1][4][7] However, in adherent cells, **PND-1186** does not affect the tyrosine phosphorylation of c-Src or p130Cas.[1][7][13]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New Insights on the Nuclear Functions and Targeting of FAK in Cancer [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [PND-1186: A Technical Guide to a Potent Focal Adhesion Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684527#investigating-the-discovery-and-development-of-pnd-1186]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com